N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(13-7-8-17-23-13)18-16-20-19-15(22-16)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGWABKXOXORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127639 | |
| Record name | N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-21-2 | |
| Record name | N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]-5-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Isoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects. The substitution of various groups on the isoxazole ring imparts different activity.
Biochemical Analysis
Biochemical Properties
5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. The interaction with HDACs leads to changes in the acetylation status of histones, thereby influencing chromatin structure and gene transcription. Additionally, this compound has been found to interact with heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins. The binding of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- to Hsp90 inhibits its function, leading to the degradation of client proteins and disruption of cellular homeostasis.
Cellular Effects
The effects of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- affects gene expression by modulating the activity of transcription factors and epigenetic regulators. This modulation leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- involves its binding interactions with key biomolecules. This compound binds to the active sites of HDACs, inhibiting their deacetylase activity and leading to hyperacetylation of histones. This hyperacetylation results in an open chromatin structure, facilitating the transcription of genes involved in cell cycle arrest and apoptosis. Additionally, the binding of this compound to Hsp90 disrupts its chaperone function, leading to the degradation of client proteins that are essential for cancer cell survival. The inhibition of these proteins triggers apoptotic pathways and reduces cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression. These long-term effects contribute to the compound’s potential as a therapeutic agent for chronic diseases.
Dosage Effects in Animal Models
The effects of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- is involved in various metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys. The interaction with cytochrome P450 enzymes can also lead to changes in the metabolic flux of other drugs, potentially causing drug-drug interactions.
Transport and Distribution
The transport and distribution of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream. The localization of this compound in specific tissues can affect its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of 5-Isoxazolecarboxamide, N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]- is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression. Additionally, it can be found in the cytoplasm, where it interacts with proteins involved in signal transduction and protein folding. The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.
Biological Activity
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an isoxazole ring and a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of 376.43 g/mol. The structural features contribute to its biological activity, particularly in targeting specific receptors and enzymes.
Target Interaction
The primary target for this compound is believed to be the retinoic acid receptor gamma (RARG) . This receptor plays a crucial role in regulating gene expression involved in cell growth and differentiation.
Biochemical Pathways
Upon binding to RARG, the compound likely influences several biochemical pathways associated with cellular proliferation and differentiation. This interaction may lead to alterations in gene expression profiles that promote or inhibit tumor growth.
Pharmacological Profile
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in models of breast cancer (MDA-MB-468) and colorectal cancer (HT-29) cells. The half-maximal inhibitory concentration (IC50) values indicate moderate to high potency in these assays.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-468 | 2.94 | Growth inhibition |
| HT-29 | 3.50 | Growth inhibition |
Case Studies
-
Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer types. It demonstrated significant cytotoxic effects on MDA-MB-468 cells with an IC50 value of approximately 2.94 µM. The mechanism was linked to apoptosis induction and disruption of cell cycle progression. -
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Properties : Preliminary tests suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : In vitro assays have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.
Comparison with Similar Compounds
Structural Comparison
The compound shares key structural motifs with derivatives reported in the evidence:
- Core heterocycles : 1,3,4-oxadiazole (as in compounds from ) or isoxazole (as in –14).
- Tetrahydronaphthalenyl group : A common hydrophobic substituent linked to enhanced binding affinity in enzyme inhibitors (e.g., xanthine oxidase inhibitors in ) .
- Carboxamide functionality : Critical for hydrogen bonding in enzyme active sites (e.g., MMP-9 inhibitors in ) .
Table 1: Structural Comparison
Pharmacological Activity
- Anticancer Effects: The target compound’s structural analogs (e.g., ) exhibit cytotoxicity against A549 (lung adenocarcinoma) and C6 (glioma) cell lines via MMP-9 inhibition and apoptosis induction. Compound 8 () showed efficacy comparable to cisplatin without toxicity to normal fibroblasts . In contrast, xanthine oxidase inhibitors () prioritize enzyme binding over cytotoxicity, highlighting how substituent choice dictates biological targets .
Table 2: Pharmacological Data
Physicochemical Properties
- Molecular Weight : Analogs range from ~400–500 g/mol, with higher weights correlating with increased hydrophobicity (e.g., tetrahydronaphthalenyl, benzyl groups) .
- Solubility : The carboxamide and sulfonamide groups improve aqueous solubility compared to purely aromatic derivatives.
Structure-Activity Relationship (SAR)
Preparation Methods
Hydrazide Intermediate Preparation
The oxadiazole ring originates from cyclization of tetrahydronaphthalene-derived hydrazides. A representative protocol involves:
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Step 1 : 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (1.0 eq) reacts with thionyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hr to form the acid chloride.
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Step 2 : Dropwise addition of hydrazine hydrate (1.2 eq) in DCM at −10°C, stirred for 4 hr to yield N'-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]hydrazinecarbohydrazide.
Critical Parameters :
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Temperature control prevents premature cyclization.
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Anhydrous conditions minimize hydrolysis side reactions.
Oxadiazole Ring Closure
Cyclodehydration of the hydrazide intermediate employs phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent:
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Procedure : Hydrazide (1.0 eq) in POCl₃ (10 vol) refluxed at 110°C for 6 hr under nitrogen.
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Workup : Quenching into ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.
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Yield : 78–82% after recrystallization from ethanol/water (4:1).
Mechanistic Insight :
The reaction proceeds via formation of a phosphorylated intermediate, followed by intramolecular nucleophilic attack and elimination of HPO₃²⁻.
Synthesis of Isoxazole-5-Carbonyl Chloride
Cycloaddition Routes to Isoxazole Core
Recent advances in [3+2] cycloadditions enable efficient isoxazole synthesis:
Method A : Copper-catalyzed reaction of nitrile oxides with terminal alkynes (Huisgen cycloaddition):
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Conditions : CuI (10 mol%), Et₃N (2.0 eq), DCM, 25°C, 12 hr.
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Substrates :
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Nitrile oxide: Generated in situ from hydroxamoyl chloride (R = COCl).
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Alkyne: Propiolic acid derivatives.
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Method B : Triflylpyridinium-mediated activation (adapted from JOC 2025):
Carboxylation and Chlorination
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Ester Hydrolysis : Methyl isoxazole-5-carboxylate (1.0 eq) treated with NaOH (2.0 eq) in MeOH/H₂O (3:1) at 60°C for 3 hr yields isoxazole-5-carboxylic acid (94–97%).
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Chlorination : Reaction with oxalyl chloride (3.0 eq) and catalytic DMF in DCM (0°C → 25°C, 2 hr) provides the acyl chloride (quantitative conversion).
Amide Coupling Strategies
Schotten-Baumann Conditions
Procedure :
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Oxadiazol-2-amine (1.0 eq) dissolved in 10% NaOH (5 vol).
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Isoxazole-5-carbonyl chloride (1.1 eq) added dropwise at 0°C with vigorous stirring.
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Reaction maintained at pH 10–12 for 1 hr.
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Yield : 68–72% after extraction and silica gel chromatography.
Limitations :
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Competitive hydrolysis of acyl chloride requires excess reagent.
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Limited solubility of aromatic amines in aqueous base.
Carbodiimide-Mediated Coupling
Optimized Protocol :
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Reagents : EDCI (1.5 eq), HOBt (1.0 eq), DIPEA (2.0 eq), DMF, 25°C, 12 hr.
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Workup : Dilution with ethyl acetate, washing with 1M HCl and brine.
Advantages Over Schotten-Baumann :
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Suitable for moisture-sensitive substrates.
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Higher yields due to suppressed hydrolysis.
Analytical Validation and Process Optimization
Spectroscopic Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₅O₃ | HRMS (ESI+) |
| Molecular Weight | 397.41 g/mol | Calculated exact mass |
| Melting Point | 214–216°C | Differential scanning calorimetry |
| λmax (UV) | 278 nm (ε = 12,450 M⁻¹cm⁻¹) | MeOH solution |
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.85 (d, J = 8.4 Hz, 2H, tetrahydronaphthalene), 3.12–2.98 (m, 4H, cyclohexyl CH₂), 2.65 (t, J = 6.0 Hz, 2H), 1.82–1.75 (m, 4H).
Process Optimization Challenges
Key Findings :
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Oxadiazole Cyclization : POCl₃ generates HCl gas, necessitating scrubbers. Alternative dehydrating agents (e.g., Burgess reagent) reduce corrosion but increase cost (23% yield drop observed).
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Isoxazole Regioselectivity : Electron-withdrawing groups at C5 position require nitrile oxide stabilization via in situ trapping (DMAP-Tf method superior to classical Claisen conditions).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 68–72 | 95–97 | 1 hr | <100 g |
| EDCI/HOBt | 88–91 | 99+ | 12 hr | Multi-kilogram |
| Microwave-Assisted | 94 | 98 | 20 min | Lab-scale only |
Microwave Enhancement :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives with tetrahydronaphthalene precursors and subsequent coupling with isoxazole-carboxylic acid. Key steps:
- Cyclization : Use hydrazine hydrate and carbon disulfide under reflux in ethanol to form the 1,3,4-oxadiazole ring .
- Coupling : Activate the carboxylic acid group (e.g., using thionyl chloride) for amide bond formation with the isoxazole moiety.
- Optimization : Reaction yields improve with temperature control (80–100°C) and catalyst selection (e.g., triethylamine for coupling reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Employ spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Analyze in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm, tetrahydronaphthalene aromatic protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment and ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~376) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., GSK-3β) with ATP competition protocols .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with scintillation counting .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental affinity data?
- Methodological Answer : Address discrepancies using:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess conformational flexibility over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to identify key substituent contributions .
- Experimental Validation : Repeat affinity measurements using SPR (surface plasmon resonance) for real-time kinetic analysis .
Q. What strategies guide structure-activity relationship (SAR) studies for the oxadiazole and isoxazole moieties?
- Methodological Answer : Systematic substitution and in silico modeling:
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Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance electrophilicity. Monitor activity via dose-response curves .
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Isoxazole Variants : Replace the methyl group with cyclopropyl or phenyl rings to study steric effects. Use DFT calculations (e.g., Gaussian) to predict electronic profiles .
-
Data Integration : Compile IC₅₀ values and ligand efficiency metrics into SAR tables (Table 1) .
Table 1 : Example SAR for Oxadiazole Derivatives
Substituent IC₅₀ (GSK-3β, nM) Ligand Efficiency -H 120 0.32 -NO₂ 45 0.41 -CF₃ 60 0.38
Q. How can computational reaction design be integrated with experimental validation for novel derivatives?
- Methodological Answer : Adopt a closed-loop workflow:
- Quantum Chemical Calculations : Use Gaussian or ORCA to predict reaction pathways (e.g., transition state energies for cyclization steps) .
- High-Throughput Screening (HTS) : Test 96-well plate reaction arrays under varied conditions (solvent, catalyst, temperature) .
- Feedback Loop : Refine computational models using experimental yield data. For example, optimize solvent selection (DMF vs. ethanol) based on dielectric constant predictions .
Q. What methodologies address discrepancies between in vitro potency and in vivo pharmacokinetic (PK) data?
- Methodological Answer : Bridge gaps using:
- Metabolite Identification : LC-MS/MS profiling of plasma samples post-administration to detect oxidative or hydrolytic degradation .
- PK/PD Modeling : Fit in vivo concentration-time curves (e.g., using Phoenix WinNonlin) to correlate exposure with efficacy .
- Prodrug Strategies : Modify carboxamide groups to ester prodrugs for improved oral bioavailability .
Key Considerations for Experimental Design
- Data Contradictions : Cross-validate conflicting results (e.g., binding vs. functional assays) using orthogonal methods like ITC (isothermal titration calorimetry) .
- Reproducibility : Document reaction conditions (e.g., humidity control for hygroscopic intermediates) and share raw spectral data via repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
